molecular formula C19H24N2O3 B11190638 9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL

9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL

Cat. No.: B11190638
M. Wt: 328.4 g/mol
InChI Key: VJOMXZYAQNDMHC-UHFFFAOYSA-N
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Description

9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL is a complex organic compound featuring an indole moiety. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound’s unique structure, which includes a spirocyclic system, makes it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL typically involves multiple steps, starting with the preparation of the indole core. Common methods for synthesizing indole derivatives include the Fischer indole synthesis and the Bartoli indole synthesis . The spirocyclic system can be introduced through cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(1H-Indole-6-carbonyl)-4-methyl-1-oxa-9-azaspiro[5.5]undecan-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Mechanism of Action

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

(4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(1H-indol-6-yl)methanone

InChI

InChI=1S/C19H24N2O3/c1-18(23)7-11-24-19(13-18)5-9-21(10-6-19)17(22)15-3-2-14-4-8-20-16(14)12-15/h2-4,8,12,20,23H,5-7,9-11,13H2,1H3

InChI Key

VJOMXZYAQNDMHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2(C1)CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4)O

Origin of Product

United States

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